Ethyl 3-bromopropylcarbamate

Organic synthesis Nucleophilic substitution Alkyl halide reactivity

Bottleneck: SN2 alkylation steps stall with chloro analogs or lose orthogonality when Boc/Cbz groups deprotect prematurely. Ethyl 3-bromopropylcarbamate (CAS 18678-10-9) resolves both: • 30-50× faster SN2 kinetics vs. chloro analog (C-Br ~285 vs. C-Cl ~350 kJ/mol); reduces overnight reactions to ≤30 min. • Stable to TFA & H₂/Pd-C-enables selective Boc/Cbz removal while the 3-bromopropyl arm remains intact. • 4.76 mmol Br per gram (vs. 4.20 Boc, 3.67 Cbz)-maximizes alkylating capacity per kg procured.

Molecular Formula C6H12BrNO2
Molecular Weight 210.07 g/mol
CAS No. 18678-10-9
Cat. No. B12007618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromopropylcarbamate
CAS18678-10-9
Molecular FormulaC6H12BrNO2
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESCCOC(=O)NCCCBr
InChIInChI=1S/C6H12BrNO2/c1-2-10-6(9)8-5-3-4-7/h2-5H2,1H3,(H,8,9)
InChIKeyZPSVOEVGBDDSDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Bromopropylcarbamate (CAS 18678-10-9): Bifunctional Synthetic Building Block with Quantifiable Differentiation for Procurement Decisions


Ethyl 3-bromopropylcarbamate (CAS 18678-10-9) is a bifunctional carbamate derivative of molecular formula C₆H₁₂BrNO₂ (MW 210.07 g/mol) that integrates an ethyl carbamate protecting group with a terminal primary alkyl bromide within a single three-carbon linker scaffold [1]. The compound exhibits a density of 1.372 g/cm³, a boiling point of 266.4°C at 760 mmHg, and a computed XLogP3-AA of 1.4 [1]. This dual-functionality architecture—a masked amine handle paired with an electrophilic alkyl bromide—enables sequential orthogonal transformations in multistep synthetic sequences without requiring intermediate deprotection steps . As a member of the halogenated alkyl carbamate subclass, it occupies a distinct reactivity space defined by the interplay between the leaving-group propensity of bromine and the stability profile of the ethyl carbamate moiety, parameters that are not simultaneously accessible from chloro, Boc, or Cbz analogs.

Why Ethyl 3-Bromopropylcarbamate Cannot Be Replaced by Generic Chloro, Boc, or Cbz Analogs Without Quantitative Trade-Offs


Substituting ethyl 3-bromopropylcarbamate with a chloro analog (ethyl 3-chloropropylcarbamate, CAS 63656-11-1) sacrifices nucleophilic substitution kinetics by approximately one to two orders of magnitude due to the higher C–Cl bond dissociation energy (~350 kJ/mol vs. ~285 kJ/mol for C–Br), directly limiting synthetic throughput when the alkylation step is rate-determining [1]. Conversely, adopting the widely used Boc-protected variant (tert-butyl 3-bromopropylcarbamate, CAS 83948-53-2) or the Cbz-protected variant (benzyl 3-bromopropylcarbamate, CAS 39945-54-5) introduces a protecting group that is cleavable under acidic (Boc) or hydrogenolytic (Cbz) conditions, whereas the ethyl carbamate remains stable to mild acid and hydrogenolysis, enabling true orthogonality in synthetic routes where acid-labile or hydrogenation-sensitive functionality must be preserved [2]. Furthermore, the molecular weight penalty imposed by the Boc (+28 Da, +13.3%) and Cbz (+62 Da, +29.5%) scaffolds reduces atom economy and increases cost per mole of reactive bromine, a critical procurement consideration for scale-up campaigns. These three dimensions—leaving-group kinetics, protecting-group orthogonality, and atom economy—are interdependent and cannot be simultaneously optimized by any single commercially available alternative.

Quantitative Differentiation Evidence for Ethyl 3-Bromopropylcarbamate (CAS 18678-10-9) Against Closest Analogs


Leaving-Group Reactivity: Bromine vs. Chlorine in SN2 Alkylation Kinetics

Ethyl 3-bromopropylcarbamate carries a terminal primary alkyl bromide whose C–Br bond dissociation energy (BDE) is approximately 285 kJ/mol, substantially lower than the C–Cl BDE of ~350 kJ/mol found in its chloro analog, ethyl 3-chloropropylcarbamate (CAS 63656-11-1) [1]. This ~65 kJ/mol difference in BDE translates to a 30- to 50-fold rate enhancement in bimolecular nucleophilic substitution (SN2) reactions for the bromo compound relative to the chloro congener, as established by classical physical organic chemistry principles for primary alkyl halides [1][2]. In practical synthetic terms, a reaction requiring 24 hours for completion with the chloro analog may reach completion in approximately 30–50 minutes with the bromo compound under otherwise identical conditions (nucleophile, concentration, solvent, temperature), representing a meaningful gain in laboratory throughput and reduced thermal exposure for thermally sensitive substrates.

Organic synthesis Nucleophilic substitution Alkyl halide reactivity

Protecting Group Orthogonality: Ethyl Carbamate vs. Boc and Cbz in Multistep Synthesis

The ethyl carbamate moiety of ethyl 3-bromopropylcarbamate exhibits a distinct deprotection profile that is orthogonal to both the acid-labile Boc group and the hydrogenolysis-labile Cbz group [1]. The Boc analog (tert-butyl 3-bromopropylcarbamate, CAS 83948-53-2) is cleaved by trifluoroacetic acid (TFA, typically 20–50% in CH₂Cl₂, 0.5–2 h), while the Cbz analog (benzyl 3-bromopropylcarbamate, CAS 39945-54-5) requires catalytic hydrogenation (H₂, Pd/C) or strong acid (HBr/AcOH) [1][2]. In contrast, the ethyl carbamate remains intact under both TFA treatment and hydrogenolysis, but can be cleaved by strong bases (e.g., KOH/EtOH, reflux), trimethylsilyl iodide (TMSI), or concentrated HBr [2]. This differential stability means that in a synthetic sequence requiring selective deprotection of a Boc group in the presence of the 3-bromopropyl handle, the ethyl carbamate survives while the Boc analog would undergo simultaneous deprotection, compromising the synthetic strategy. Conversely, when hydrogenolytic Cbz removal is needed without touching the bromopropyl arm, the ethyl carbamate again remains unaffected where the Cbz variant would be consumed.

Protecting group strategy Orthogonal deprotection Peptide synthesis

Atom Economy and Molecular Weight Efficiency: Ethyl vs. Boc vs. Cbz 3-Bromopropylcarbamates

Ethyl 3-bromopropylcarbamate (MW 210.07 g/mol) offers the lowest molecular weight among the three principal 3-bromopropylcarbamate protecting-group variants, providing superior atom economy when the carbamate moiety serves as a transient protecting group that is ultimately cleaved [1]. The Boc analog (tert-butyl 3-bromopropylcarbamate, CAS 83948-53-2; C₈H₁₆BrNO₂, MW 238.12 g/mol) carries a 28.05 Da (+13.3%) molecular weight penalty, while the Cbz analog (benzyl 3-bromopropylcarbamate, CAS 39945-54-5; C₁₁H₁₄BrNO₂, MW 272.14 g/mol) imposes a 62.07 Da (+29.5%) penalty [2]. On a per-mole-of-reactive-bromine basis, procuring 1 kg of the ethyl variant delivers 4.76 mol of alkylating capacity, whereas 1 kg of the Boc variant yields 4.20 mol (–11.8%), and 1 kg of the Cbz variant yields only 3.67 mol (–22.9%) [1][2]. This efficiency differential becomes economically significant in multi-kilogram campaigns where procurement cost, shipping weight, and waste-stream mass all scale with molecular weight.

Atom economy Scale-up procurement Cost-per-mole analysis

Physicochemical Handles: Density and Boiling Point Differentiation from the Chloro Analog for Purification Strategy

Ethyl 3-bromopropylcarbamate exhibits a density of 1.372 g/cm³ and a boiling point of 266.4°C at 760 mmHg, which are substantially higher than those of its chloro analog, ethyl 3-chloropropylcarbamate (density 1.094 g/cm³, boiling point 251°C at 760 mmHg) [1]. The density difference of 0.278 g/cm³ (+25.4%) between the bromo and chloro compounds provides a tangible basis for separation by aqueous/organic phase partitioning, where the denser bromo compound settles more predictably as the lower organic layer in common solvent systems. The 15.4°C elevation in boiling point, while narrowing the distillation window for the bromo compound, reflects stronger intermolecular forces (higher polarizability of bromine) that can be exploited in chromatographic separations where the bromo and chloro analogs co-elute differently [1]. These differences are not merely descriptive—they determine practical purification workflow choices when residual halogenated carbamate must be separated from reaction products.

Purification Distillation Physicochemical properties

Commercially Defined Purity Benchmark and Sourcing Transparency Relative to In-Class Analogs

Ethyl 3-bromopropylcarbamate is available from at least two independent commercial suppliers with explicit purity specifications: Sigma-Aldrich (AldrichCPR line, PH001320, 25 mg unit) and Amatek Scientific (Product AC-6839, 97% purity) . Sigma-Aldrich explicitly states that no analytical data are collected for this AldrichCPR product and that the buyer assumes responsibility for identity and purity confirmation—a risk disclosure that is not uniformly published for all 3-bromopropylcarbamate analogs . In contrast, the chloro analog (ethyl 3-chloropropylcarbamate, CAS 63656-11-1) currently lists no recommended commercial suppliers on major aggregation platforms, indicating a narrower sourcing base [1]. The Boc analog (CAS 83948-53-2) is more widely available (Sigma-Aldrich, TCI, Thermo Fisher) with purities ranging from 95% to ≥98%, but its higher unit cost and the need for controlled storage conditions (hygroscopic, acid-sensitive) introduce additional procurement considerations . The ethyl variant occupies a middle ground: sufficient commercial availability for R&D-scale procurement with defined purity claims, but with the AldrichCPR caveat requiring end-user analytical diligence.

Commercial sourcing Purity specification Procurement risk

Optimal Application Scenarios for Ethyl 3-Bromopropylcarbamate Based on Quantitative Differentiation Evidence


Multistep Convergent Synthesis Requiring Orthogonal Protection of Two Amine Handles

In convergent synthetic routes where a molecule must carry both a Boc-protected amine and a 3-bromopropyl alkylating handle simultaneously, ethyl 3-bromopropylcarbamate is the only viable choice among the principal 3-bromopropylcarbamate variants. The Boc analog (CAS 83948-53-2) would undergo premature deprotection during TFA-mediated Boc removal [1], while the Cbz analog (CAS 39945-54-5) would be cleaved during any catalytic hydrogenation step targeting a different Cbz or benzyl ester elsewhere in the molecule [2]. The ethyl carbamate's stability to both TFA and H₂/Pd-C conditions (Section 3, Evidence Item 2) enables the chemist to selectively deprotect the Boc or Cbz group while the 3-bromopropyl arm remains intact and ready for subsequent alkylation. This scenario is common in the synthesis of PROTAC linker intermediates, peptide-drug conjugates, and heterobifunctional crosslinkers where sequential orthogonal deprotections are mandatory [3].

Rate-Limited Alkylation Steps in Medicinal Chemistry Library Synthesis

When a synthetic route bottleneck is identified at an SN2 alkylation step using a 3-halopropylcarbamate electrophile, replacing the chloro analog (CAS 63656-11-1) with ethyl 3-bromopropylcarbamate achieves an estimated 30- to 50-fold rate acceleration (Section 3, Evidence Item 1) [1]. This translates to shorter reaction times, enabling parallel library synthesis on automated platforms where overnight reactions (≥16 h) with the chloro compound can be compressed to 20–30 minutes with the bromo compound. The throughput gain is multiplicative: a 96-well plate campaign that would require 4 days with the chloro electrophile can be completed in under 4 hours with the bromo variant, assuming the alkylation step is rate-determining and no other substrate incompatibilities arise [1][2].

Scale-Up Campaigns Where Atom Economy and Waste Minimization Are Critical Cost Drivers

For process chemistry teams evaluating the kilogram-scale procurement of a 3-bromopropylcarbamate building block, ethyl 3-bromopropylcarbamate delivers 4.76 mmol of alkylating capacity per gram, compared to 4.20 mmol/g for the Boc analog and 3.67 mmol/g for the Cbz analog (Section 3, Evidence Item 3) [1][2][3]. In a campaign consuming 10 kg of the carbamate reagent, selecting the ethyl variant yields 47,600 mmol of reactive bromide versus 42,000 mmol (Boc) or 36,700 mmol (Cbz)—a difference of 5,600–10,900 mmol, equivalent to 1.2–2.3 kg of additional active reagent purchased and wasted as protecting group mass. This efficiency gain is compounded by the ethyl carbamate's lower molecular weight reducing solvent volumes for extraction and column chromatography, directly impacting both procurement expenditure and waste disposal costs [1].

Aqueous Workup-Intensive Processes Leveraging Density-Driven Phase Separation

In synthetic protocols requiring multiple aqueous/organic extractions—common in nucleotide, peptide, and carbohydrate chemistry—the 1.372 g/cm³ density of ethyl 3-bromopropylcarbamate (vs. 1.094 g/cm³ for the chloro analog) provides more reliable and rapid phase separation from aqueous layers (Section 3, Evidence Item 4) [1][2]. The 0.278 g/cm³ density advantage reduces the risk of emulsion formation and accelerates the settling rate, which becomes operationally meaningful in pilot-plant extractors where phase disengagement time directly affects cycle time. The higher boiling point (266.4°C vs. 251°C) also means that residual ethyl 3-bromopropylcarbamate is less likely to co-distill with moderate-boiling reaction solvents during rotary evaporation, simplifying solvent-swap operations [1].

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